1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as key templates in medicinal chemistry
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets to induce therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, leading to their wide range of therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic applications .
Preparation Methods
The synthesis of 1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperidine and carboxamide groups. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of Carboxamide Group: The carboxamide group is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Tandutinib: A selective inhibitor of FLT3 and PDGFR, used in clinical trials for leukemia.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other quinazoline derivatives.
Properties
IUPAC Name |
1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-13-7-11-12(8-14(13)23-2)18-9-19-16(11)20-5-3-10(4-6-20)15(17)21/h7-10H,3-6H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBPLQRUXODVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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